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Compound of Interest

Compound Name: SLV-317

Cat. No.: B10825905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor,

the primary receptor for the neuropeptide Substance P, is implicated in a variety of

physiological processes, including inflammation, pain transmission, and emesis. As an

antagonist, SLV-317 blocks the binding of Substance P to the NK-1 receptor, thereby

modulating these downstream effects. Understanding the pharmacokinetic profile of SLV-317,

particularly its plasma half-life, is crucial for determining appropriate dosing regimens and

predicting its therapeutic window. These application notes provide a summary of the available

data on the plasma half-life of SLV-317 in humans, detailed experimental protocols for its

determination, and an overview of the relevant signaling pathway.

Data Presentation
The pharmacokinetic parameters of SLV-317 have been evaluated in healthy human

volunteers. A summary of the key quantitative data is presented in the table below.
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Parameter Value Species Dose
Route of
Administrat
ion

Reference

Mean Half-

Life (t½)
9.9 ± 1.6 h Human 250 mg Oral [1][2]

Mean Peak

Plasma

Concentratio

n (Cmax)

77 ± 9 ng/mL Human 250 mg Oral [1][2]

Time to Peak

Plasma

Concentratio

n (Tmax)

47 ± 3 min Human 250 mg Oral [1][2]

Signaling Pathway
SLV-317 exerts its pharmacological effect by antagonizing the neurokinin-1 (NK-1) receptor, a

member of the G-protein coupled receptor (GPCR) superfamily. The binding of the endogenous

ligand, Substance P, to the NK-1 receptor initiates a signaling cascade that is inhibited by SLV-
317.
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Caption: Neurokinin-1 (NK-1) Receptor Signaling Pathway.

Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
The following protocol is based on the methodology described by Hesse et al. (2006) for the

determination of the plasma half-life of SLV-317 in healthy human subjects.[1][2]

1. Study Design:

A randomized, double-blind, placebo-controlled, two-way crossover study design is

employed.

A washout period of at least one week should be implemented between treatment periods.

2. Subject Population:

Healthy male volunteers, typically between 18 and 45 years of age.

Subjects should undergo a comprehensive medical screening to ensure they meet the

inclusion and exclusion criteria.

3. Investigational Product Administration:

A single oral dose of 250 mg SLV-317 is administered as a solution.

A matching placebo is used for the control arm.

4. Blood Sampling:

Venous blood samples are collected into appropriate anticoagulant-containing tubes at

predose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12,

and 24 hours).

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or below) until

analysis.

5. Bioanalytical Method:
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Plasma concentrations of SLV-317 are determined using a validated high-performance liquid

chromatography with tandem mass spectrometry (LC-MS/MS) method.

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

Pharmacokinetic parameters, including half-life (t½), maximum plasma concentration

(Cmax), and time to maximum plasma concentration (Tmax), are calculated from the plasma

concentration-time data using non-compartmental analysis.
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Caption: Experimental Workflow for Human Pharmacokinetic Study.
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In Vitro Metabolism Protocol (General)
While specific data on the metabolism of SLV-317 is not publicly available, a general protocol

for identifying the cytochrome P450 (CYP) enzymes responsible for the metabolism of a

compound (reaction phenotyping) is provided below. This protocol can be adapted for the

investigation of SLV-317.

1. Materials:

Pooled human liver microsomes (HLM)

SLV-317

NADPH regenerating system

Specific CYP isoform-selective chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine

for CYP2D6, etc.)

Control incubations (without NADPH, without inhibitor)

LC-MS/MS system for analysis

2. Incubation Procedure:

Pre-incubate HLM with and without the specific CYP inhibitors in a buffer solution at 37°C.

Initiate the metabolic reaction by adding SLV-317 and the NADPH regenerating system.

Incubate for a specified time period at 37°C.

Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

3. Sample Analysis:

Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the depletion of the parent compound (SLV-317) using a

validated LC-MS/MS method.
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4. Data Analysis:

Calculate the rate of SLV-317 metabolism in the absence and presence of each specific CYP

inhibitor.

A significant reduction in the rate of metabolism in the presence of a specific inhibitor

indicates the involvement of that CYP isoform in the metabolism of SLV-317.

Note on Metabolism: The primary route of metabolism for many neurokinin-1 receptor

antagonists involves cytochrome P450 enzymes, with CYP3A4 often playing a significant role.

However, without specific in vitro studies on SLV-317, its metabolic pathway remains

unconfirmed.

Conclusion
The plasma half-life of SLV-317 in humans has been determined to be approximately 9.9 hours

following a single oral dose. This information, in conjunction with the understanding of its

mechanism of action at the NK-1 receptor, provides a solid foundation for the design of further

clinical studies and the development of effective therapeutic regimens. Further research into

the specific metabolic pathways of SLV-317 is warranted to fully characterize its

pharmacokinetic profile and to assess the potential for drug-drug interactions.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b10825905#slv-317-half-life-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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